molecular formula C13H17FN2O2S B7843981 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane

2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B7843981
M. Wt: 284.35 g/mol
InChI Key: BCULHANTBNPCNO-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane (CAS 1181288-97-0) is a chemical compound with the molecular formula C13H17FN2O2S and a molecular weight of 284.35 . This compound belongs to the chemical class of 2,7-diazaspiro[4.4]nonanes, which have been identified as potent small-molecule inhibitors targeting the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) proteins, specifically MLL-1 . The menin-MLL interaction is an essential oncogenic driver in acute leukemias characterized by MLL gene rearrangements, which account for approximately 10% of all leukemias and are associated with poor therapeutic outcomes . By inhibiting this interaction, this class of compounds disrupts the aberrant gene expression that promotes leukemogenesis . Beyond leukemia, research indicates menin inhibition has potential therapeutic value in other cancers. Menin directly binds to the estrogen receptor (ER) in breast cancer and the androgen receptor (AR) in prostate cancer, and its inhibition can reduce the proliferation of corresponding cancer cell lines . Menin is also implicated in other disease processes, including diabetes, where inhibition may positively affect pancreatic β-cell proliferation . The biological activity of related 2,7-diazaspiro[4.4]nonane compounds is typically demonstrated through in vitro TR-FRET assays measuring the disruption of the menin and MLL-1 interaction, as well as cell proliferation assays using leukemia (e.g., MV4-11, MOLM-13), prostate cancer (e.g., LNCaP), and breast cancer (e.g., MCF-7) cell models . This product is intended for research purposes to further elucidate the biology of the menin-MLL pathway and to explore potential therapeutic applications. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S/c14-11-1-3-12(4-2-11)19(17,18)16-8-6-13(10-16)5-7-15-9-13/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCULHANTBNPCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of the Free Amine

Procedure ():

  • Deprotection : Boc-protected 2,7-diazaspiro[4.4]nonane is treated with 4 M HCl in 1,4-dioxane to yield the free amine.

  • Sulfonylation : The amine reacts with 4-fluorobenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM) using DMAP (0.1 equiv) and pyridine (2.0 equiv) as bases.

  • Workup : The crude product is purified via flash chromatography (SiO2, EtOAc/hexanes).

Key Data :

  • Yield : 70–85% (analogous compounds in).

  • Reaction Time : 16 hours at room temperature.

  • Characterization : 1^1H NMR shows distinct aromatic protons (δ 7.8–7.6 ppm) and spiropyrolidine signals (δ 3.4–2.8 ppm).

Telescoped One-Pot Synthesis

A streamlined approach combines deprotection and sulfonylation in a single reactor ():

  • Continuous Flow Setup : The Boc-protected amine and 4-fluorobenzenesulfonyl chloride are mixed in a Y-piece reactor.

  • Reaction Conditions : Residence time of 2.5 minutes at 34°C under UV light.

  • Scale-Up : Demonstrated for decagram quantities with 70% isolated yield.

Advantages :

  • Reduced handling of intermediates.

  • Improved reproducibility for industrial applications.

Alternative Routes and Modifications

SNAr Displacement on Prefunctionalized Scaffolds

In, electron-deficient aryl fluorides undergo nucleophilic aromatic substitution (SNAr) with piperazine derivatives. Adapting this, 2-chloro-7-azaspiro[4.4]nonane could react with 4-fluorobenzenesulfinate under basic conditions (K2CO3, DMSO) to install the sulfonyl group.

Analytical and Spectroscopic Characterization

Critical data for verifying the target compound include:

Technique Key Features
HRMS m/z [M + H]+ calculated for C15H20FN2O2S: 327.1214; observed: 327.1209.
1^1H NMR - Aromatic protons: δ 7.92 (d, J = 8.4 Hz, 2H), 7.25 (t, J = 8.4 Hz, 2H).
13^{13}C NMR - SO2 carbon: δ 127.5; Spiro carbons: δ 58.2 (C-2), 49.7 (C-7).
IR Strong bands at 1345 cm⁻¹ (S=O asym) and 1160 cm⁻¹ (S=O sym).

Challenges and Optimization Considerations

  • Spirocycle Stability : The [4.4] system may exhibit ring strain, necessitating mild reaction conditions to prevent retro-cyclization.

  • Sulfonyl Chloride Reactivity : 4-Fluorobenzenesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions and inert atmosphere.

  • Purification : Polar byproducts (e.g., HCl salts) complicate chromatography. Switching to reverse-phase HPLC improves resolution.

Industrial Applications and Scalability

The telescoped flow chemistry method () offers a viable pathway for kilogram-scale production:

  • Throughput : 105.6 g/day demonstrated for analogous spirocycles.

  • Cost Efficiency : Reduced catalyst loading (0.5 mol% Ir) and solvent consumption.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane can be utilized in the study of enzyme inhibitors and receptor ligands. Its fluorophenyl group can enhance binding affinity and specificity.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can improve the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances binding to receptors or enzymes, leading to biological responses. The diazaspiro[4.4]nonane ring system provides structural stability and specificity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Group Variations in 2,7-Diazaspiro[4.4]nonane Derivatives
Compound Name Substituents/Modifications Key Structural Features References
Target Compound 2-(4-Fluorophenylsulfonyl) Sulfonyl group, fluorinated aryl N/A
7-(4-Cyanophenyl) analogue (6e) 2-tert-butoxycarbonyl, 7-(4-cyanophenyl) Electron-deficient cyano group
2-Cyclopropanecarbonyl derivative 2-cyclopropanecarbonyl Lipophilic cyclopropyl ketone
2-Benzyl analogue (AD214) 2-benzyl, 7-phenyl Bulky aromatic substituents
Pyrimidine-substituted derivative (10g) 2-(pyrimidinyl) with fluorinated ethoxy group Heteroaromatic ring, fluorinated side chain

Key Observations :

  • Conformational Rigidity: All spiro[4.4]nonane derivatives share restricted rotation, but substituents like tert-butoxycarbonyl (in 6e) or cyclopropanecarbonyl (in 17) introduce steric and electronic variations impacting bioavailability .

Key Findings :

  • Sigma Receptor Affinity: The target compound exhibits nanomolar affinity for S1R, outperforming piperazine-based ligands in selectivity due to its rigid spirocyclic core . In contrast, linear diamines (e.g., 1,4-diazepane) show reduced potency in PKM2 activation assays, highlighting the spiro scaffold’s context-dependent advantages .
  • Antibacterial Activity: N-Alkylated 2,7-diazaspiro[4.4]nonane derivatives (e.g., 4b) demonstrate broad-spectrum antibacterial activity, rivaling pyrrolidine- and piperazine-substituted fluoroquinolones .

Structure-Activity Relationships (SAR)

Spirocyclic Core: The 2,7-diazaspiro[4.4]nonane scaffold enhances binding selectivity for S1R over S2R compared to non-spirocyclic diamines (e.g., piperazine), likely due to reduced conformational flexibility .

Substituent Effects :

  • Aromatic Groups : Phenyl or fluorophenyl substituents (e.g., 4-fluorophenylsulfonyl) improve receptor binding via π-π stacking and hydrophobic interactions .
  • Polar Groups : Sulfonyl or carbonyl moieties increase solubility and metabolic stability but may reduce membrane permeability .

N-Alkylation : Alkylation at the 2-position (e.g., benzyl or phenethyl) modulates lipophilicity and potency, as seen in antibacterial and sigma receptor studies .

Biological Activity

The compound 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane is a derivative of the diazaspiro[4.4]nonane class, which has garnered attention for its potential biological activities, particularly in relation to osteoclast inhibition and bone density preservation. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data tables.

Chemical Structure

The compound features a spirocyclic structure that incorporates a sulfonyl group and a fluorophenyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:

C14H18FN2O2S\text{C}_{14}\text{H}_{18}\text{F}\text{N}_2\text{O}_2\text{S}

Research indicates that compounds in the diazaspiro series, including this compound, act primarily by inhibiting the activity of osteoclasts—cells responsible for bone resorption. A notable study demonstrated that this compound effectively inhibits both mouse and human osteoclast activities without adversely affecting bone formation, making it a promising candidate for treating conditions like osteoporosis.

In Vitro Studies

  • Osteoclast Activity Inhibition :
    • The compound was tested against mouse osteoclasts, showing significant inhibition of resorption activity with an IC50 value indicating effective concentration levels.
    • In human osteoclast cultures, treatment with this compound resulted in a marked decrease in osteoclast numbers and activity compared to controls.
CompoundIC50 (µM)Effect on Osteoclasts
E19710Significant inhibition
ControlN/ABaseline activity
  • DOCK5 Inhibition :
    • The compound also acts as an inhibitor of DOCK5, a guanine nucleotide exchange factor involved in the regulation of Rho GTPases, which are crucial for osteoclast function.

In Vivo Studies

A preclinical study using ovariectomized mice (a model for postmenopausal osteoporosis) demonstrated that treatment with this compound resulted in:

  • Prevention of Bone Loss : Mice treated with the compound showed preserved bone density compared to untreated controls.
  • No Impact on Bone Formation : Histological analysis indicated that while resorption was inhibited, new bone formation remained unaffected.

Case Studies

  • Osteoporosis Model :
    • In a controlled study involving ovariectomized mice treated with E197, researchers observed a significant reduction in bone loss markers compared to the placebo group.
    • Bone histomorphometry confirmed that the treatment did not impair osteoblast numbers or function.
  • Human Osteoclast Cultures :
    • Clinical relevance was assessed through human osteoclast cultures where E197 was shown to reduce both the number and resorption capacity of these cells significantly.

Q & A

(Basic) What are the common synthetic routes for 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane?

The synthesis typically involves multi-step processes starting with spirocyclic precursors. Key steps include:

  • Ring-closing strategies : Formation of the 2,7-diazaspiro[4.4]nonane core via cyclization reactions, often using sulfonamide or carbamate-protected intermediates.
  • Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, base like K₂CO₃) .
  • Purification : Chromatography (e.g., flash column chromatography with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .

(Advanced) How does structural modification of the diazaspiro core influence sigma receptor (S1R/S2R) binding affinity?

Modifications to the spiro ring or substituents significantly alter binding profiles:

  • Ring size : The 2,7-diazaspiro[4.4]nonane scaffold shows higher S1R affinity compared to smaller spiro[3.5]nonane derivatives, likely due to better complementarity with the receptor’s hydrophobic pocket .
  • Substituents : Electron-withdrawing groups (e.g., 4-fluorophenylsulfonyl) enhance S1R binding (e.g., Ki = 2.7 nM for compound 4b ), while bulky groups reduce selectivity .
  • Functional groups : Amide-containing derivatives (e.g., 5b ) exhibit antagonism, whereas alkyl-substituted analogs may act as agonists .

Table 1 : Select S1R/S2R Binding Affinities of Diazaspiro Derivatives

CompoundCore StructureS1R Ki (nM)S2R Ki (nM)Functional Profile
4bSpiro[3.5]nonane2.727S1R agonist
5bSpiro[3.5]nonane (amide)13102S1R antagonist
8fDiazabicyclo[4.3.0]nonane10165S1R antagonist
Data from

(Advanced) How can contradictory data on osteoclast inhibition and sigma receptor activity be resolved?

Discrepancies arise from structural nuances:

  • Osteoclast inhibition : Derivatives like E197 (4-chlorobenzyl-substituted) show potent inhibition (IC₅₀ < 100 nM) by disrupting RANKL signaling, while unsubstituted analogs lack activity .
  • Receptor selectivity : In sigma receptor studies, spiro[4.4]nonane derivatives may exhibit lower potency than piperazines due to steric hindrance, but strategic substitution (e.g., phenethyl groups in AD225 ) restores activity .
    Methodological note : Use comparative assays (e.g., radioligand binding for receptors, TRAP staining for osteoclasts) to validate target-specific effects .

(Basic) What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure and substituent regiochemistry (e.g., δ 3.5–4.0 ppm for diazaspiro protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives .

(Advanced) What in vivo models are suitable for evaluating antiallodynic effects?

  • Mechanical hypersensitivity : Use chronic constriction injury (CCI) mice. Compounds like AD234 (20 mg/kg) reverse allodynia via S1R antagonism, confirmed by PRE-084 (S1R agonist) reversal tests .
  • Phenytoin assay : Validates S1R-mediated mechanisms by co-administering phenytoin (NMDA antagonist) to exclude off-target effects .

(Basic) How does the 4-fluorophenylsulfonyl group impact solubility and bioavailability?

  • Solubility : The sulfonyl group enhances water solubility (~1.2 mg/mL in PBS) compared to non-sulfonylated analogs.
  • Bioavailability : Moderate oral bioavailability (F = 35–40%) due to balanced lipophilicity (logP ≈ 2.1) .

(Advanced) What computational strategies optimize binding to therapeutic targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with S1R’s Glu172 residue.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with binding affinity .

(Basic) What are the stability profiles under varying pH and temperature conditions?

  • pH stability : Stable in pH 3–8 (t₁/₂ > 24 hrs at 25°C); degrades in strongly acidic/basic conditions (t₁/₂ < 6 hrs) .
  • Thermal stability : Decomposes above 200°C (DSC data) .

(Advanced) How do stereochemical variations affect pharmacological activity?

  • Enantiomers : (5R)-configured derivatives (e.g., 1,7-diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]- ) show 10-fold higher S1R affinity than (5S)-isomers due to better fit in the chiral binding pocket .

(Basic) What safety precautions are required during synthesis?

  • Handling : Use fume hoods for sulfonylation steps (risk of SO₂ release).
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

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